molecular formula C21H14BrClN4O B2747443 N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide CAS No. 321968-15-4

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide

Cat. No.: B2747443
CAS No.: 321968-15-4
M. Wt: 453.72
InChI Key: HAUYESKVYKTQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide is a hybrid molecule combining a quinazoline core with a 2-chlorobenzohydrazide moiety. The 2-chlorobenzohydrazide group introduces hydrogen-bonding capabilities and structural rigidity, which can enhance binding to biological targets.

Properties

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN4O/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)25-21(24-18)27-26-20(28)15-8-4-5-9-17(15)23/h1-12H,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUYESKVYKTQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazoline ring. Subsequent bromination and phenylation reactions introduce the bromo and phenyl groups, respectively. The final step involves the reaction of the quinazoline derivative with 2-chlorobenzohydrazide under appropriate conditions, such as refluxing in a suitable solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide is primarily related to its ability to interact with specific molecular targets. The quinazoline core can bind to various enzymes or receptors, inhibiting their activity. For example, it may act as a kinase inhibitor by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The presence of bromine and phenyl groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 2: Crystallographic Parameters of Halogen-Substituted Hydrazones

Compound Name Space Group a (Å) b (Å) c (Å) β (°) Reference ID
2-Chlorobenzohydrazide Monoclinic 6.0798 4.8565 15.1126 98.003
N'-(3-bromo-5-chloro-2-hydroxybenzylidene) solvate P21/n 11.221 9.642 15.908 97.537

Biological Activity

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H12BrClN4O. Its structure includes:

  • A quinazoline moiety with a bromo substitution.
  • A chlorobenzohydrazide functional group.

This specific arrangement enhances its potential biological activities compared to other similar compounds.

Antimicrobial Activity

Research indicates that compounds with a quinazoline structure exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In several studies, it demonstrated effectiveness comparable to commercially available antibiotics, highlighting its potential as an antimicrobial agent .

Compound Activity Reference
This compoundAntimicrobial against MRSA
Acylhydrazones (related compounds)Antimicrobial effects

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies have shown that derivatives with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in disease processes. The presence of halogen atoms (bromine and chlorine) in its structure may enhance lipophilicity, contributing to improved cell membrane permeability and increased bioactivity .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of hydrazone derivatives, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against resistant strains, suggesting its potential utility in treating infections caused by resistant pathogens .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that the compound induced significant cytotoxicity in several cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.